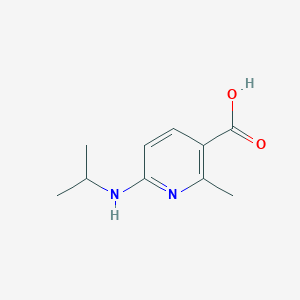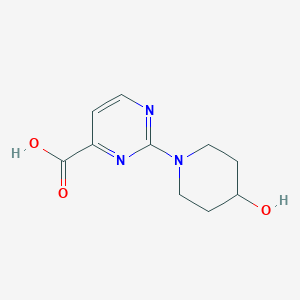
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a chemical compound with the molecular formula C11H15N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a thioacetic acid group attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((6-Amino-9H-purin-8-yl)thio)acetic acid: Similar structure but lacks the butyl group.
6-Amino-9-butylpurine: Lacks the thioacetic acid group.
2-((6-Amino-9H-purin-8-yl)thio)butyric acid: Similar structure but with a butyric acid group instead of acetic acid.
Uniqueness
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is unique due to the presence of both the butyl group and the thioacetic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C11H15N5O2S |
|---|---|
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
2-(6-amino-9-butylpurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-3-4-16-10-8(9(12)13-6-14-10)15-11(16)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,13,14) |
Clé InChI |
UBXFLRCZOOVRKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=NC=NC(=C2N=C1SCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


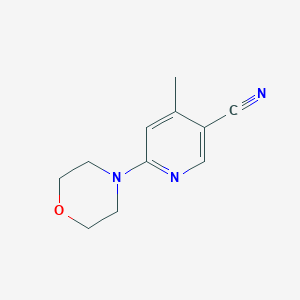
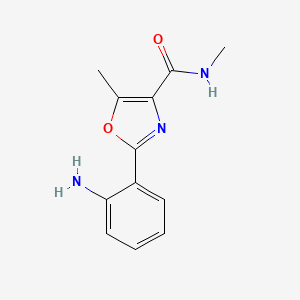
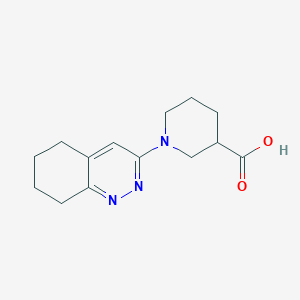
![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)
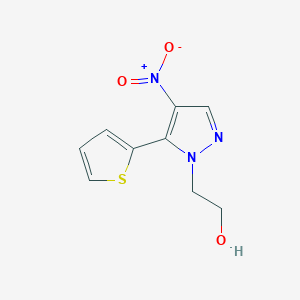
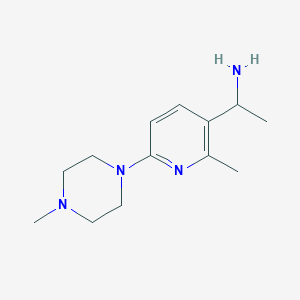
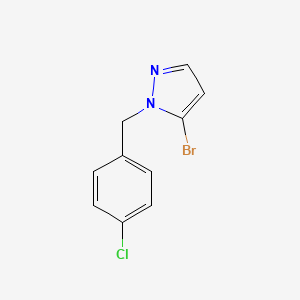
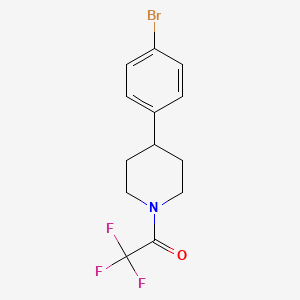
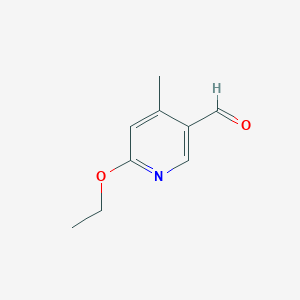
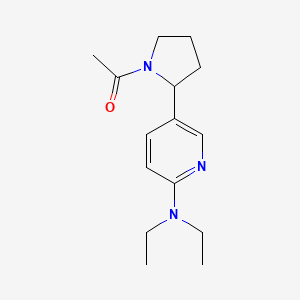
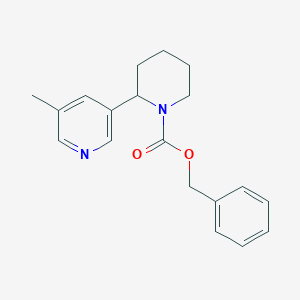
![3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
